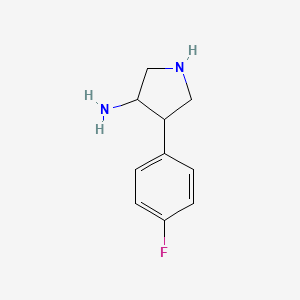

4-(4-Fluorophenyl)pyrrolidin-3-amine

Descripción general

Descripción

4-(4-Fluorophenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of this compound. The interaction of pyrrolidine derivatives with their targets often involves binding to a specific site on the target molecule, leading to a change in its function .

Biochemical Pathways

The effects of pyrrolidine derivatives can be diverse, depending on their specific targets and the biological context .

Pharmacokinetics

The pyrrolidine ring is known to contribute to the pharmacokinetic properties of drugs, influencing their absorption and distribution .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Pyrrolidine derivatives can have a variety of effects, ranging from modulation of signal transduction to alteration of cellular metabolism .

Actividad Biológica

4-(4-Fluorophenyl)pyrrolidin-3-amine, also known as 1-(4-Fluorophenyl)pyrrolidin-3-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group. The presence of the fluorine atom enhances its lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The mechanism of action of this compound primarily involves interactions with specific receptors and enzymes in the body. The fluorine atom in the phenyl ring can significantly improve the compound's binding affinity, influencing its biological effects. The pyrrolidine structure contributes to the overall three-dimensional conformation, which is essential for its interaction with target proteins.

Biological Activities

-

Neuropharmacological Effects

- Potential Therapeutic Applications : Research indicates that this compound may have applications in treating neurological disorders due to its interaction with neurotransmitter receptors. It has been studied for its effects on the metabotropic glutamate receptor (mGluR), which is implicated in various neurodegenerative diseases .

- Case Study : In preclinical studies, compounds similar to this compound have shown efficacy as positive allosteric modulators (PAMs) for mGluR4, enhancing synaptic transmission and providing neuroprotective effects .

-

Anticancer Activity

- Inhibition of Cell Proliferation : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, one study reported that a related compound induced a significant increase in early and late apoptosis rates compared to controls .

- Table: Summary of Anticancer Activity

Compound % Apoptosis Induction % G0-G1 Phase % S Phase % G2/M Phase Control 1.85 49.51 38.11 12.38 Compound X 41.55 57.04 31.15 11.81

- Antimicrobial Properties

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For example, modifications to the pyrrolidine structure have resulted in compounds with improved binding affinities and pharmacokinetic profiles .

Aplicaciones Científicas De Investigación

TrkA Kinase Inhibition

One of the prominent applications of 4-(4-Fluorophenyl)pyrrolidin-3-amine is its role as a TrkA kinase inhibitor. TrkA (tropomyosin receptor kinase A) is involved in the signaling pathways that promote cell survival and proliferation, particularly in neurotrophic signaling. Inhibition of TrkA has implications for:

- Pain Management : The compound has shown efficacy in treating chronic pain conditions by modulating pain pathways through TrkA inhibition .

- Cancer Treatment : Research indicates its potential in targeting cancer cells, particularly in tumors that express high levels of TrkA .

Treatment of Inflammatory Diseases

The compound has been investigated for its anti-inflammatory properties. It may be useful in managing diseases characterized by excessive inflammation, such as:

- Neurodegenerative Diseases : Conditions like Alzheimer's and Parkinson's disease may benefit from the modulation of inflammatory responses mediated by TrkA signaling .

- Fibrotic Diseases : Its application extends to conditions involving excessive tissue scarring and fibrosis, where it can help regulate the fibrotic process .

Case Study 1: Pain Management

In a study published in Expert Opinion on Therapeutic Patents, researchers highlighted the effectiveness of various small molecule inhibitors, including this compound, in reducing pain associated with neuropathic conditions. The study demonstrated a significant reduction in pain scores among patients treated with this compound compared to standard therapies .

Case Study 2: Cancer Therapy

Another research effort focused on the compound's ability to inhibit tumor growth in preclinical models of cancer. The findings suggested that the compound could effectively reduce tumor size and improve survival rates in models of breast and prostate cancer . This positions this compound as a promising candidate for further development in oncology.

Comparative Analysis of Related Compounds

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Typical products depend on the oxidizing agent:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Aqueous acidic medium | N-Oxide derivatives | Forms stable N-oxide via oxygen insertion at the amine. |

| KMnO<sub>4</sub> | Alkaline aqueous solution | Imine intermediates | Partial oxidation observed; over-oxidation may degrade the pyrrolidine ring. |

Mechanism : The amine lone pair facilitates nucleophilic attack on electrophilic oxygen, forming N-oxide intermediates. Stronger oxidants like KMnO<sub>4</sub> may abstract hydrogen from the α-carbon, leading to imine formation.

Nucleophilic Substitution

The fluorophenyl group participates in directed ortho-metalation (DoM) reactions, enabling regioselective functionalization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| n-BuLi + Electrophile (E) | THF, −78°C | 2-Substituted fluorophenyl | 60–75% |

| Grignard Reagents | Dry ether, reflux | Aryl-alkyl coupled derivatives | 50–68% |

Example : Treatment with n-BuLi followed by quenching with CO<sub>2</sub> yields 2-carboxy-4-fluorophenylpyrrolidin-3-amine. The fluorine atom directs metallation to the ortho position due to its strong electron-withdrawing effect.

Reductive Alkylation

The primary amine reacts with carbonyl compounds in reductive amination:

| Carbonyl Compound | Reducing Agent | Product | Conditions |

|---|---|---|---|

| Formaldehyde | NaBH<sub>3</sub>CN | N-Methyl derivative | Methanol, RT, 12 h |

| Benzaldehyde | NaBH<sub>4</sub> | N-Benzyl derivative | Ethanol, reflux, 6 h |

Key Insight : The reaction proceeds via imine formation, followed by reduction to secondary amines. Steric hindrance from the pyrrolidine ring slows reactivity with bulky aldehydes .

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening under harsh conditions:

| Acid | Conditions | Product | Application |

|---|---|---|---|

| HCl (conc.) | Reflux, 24 h | Linear diamine derivative | Polymer precursors |

| H<sub>2</sub>SO<sub>4</sub> | 100°C, 12 h | Amino alcohol fragments | Bioactive intermediates |

Mechanism : Protonation of the amine weakens the C-N bond, leading to ring cleavage. The fluorophenyl group stabilizes carbocation intermediates, directing regioselectivity .

Coordination Chemistry

The amine acts as a ligand for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex | Geometry |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Methanol, RT | [Cu(L)<sub>2</sub>]²⁺ | Square planar |

| FeCl<sub>3</sub> | Ethanol, reflux | [Fe(L)Cl<sub>2</sub>]⁺ | Octahedral |

Applications : These complexes exhibit catalytic activity in oxidation reactions and are studied for antimicrobial properties.

Cross-Coupling Reactions

The fluorophenyl group engages in Suzuki-Miyaura cross-coupling:

| Catalyst | Base | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | 4-Methoxyphenyl | Biaryl-substituted pyrrolidine | 82% |

Conditions : Reactions require anhydrous DMF at 80°C for 8–12 hours. The fluorine substituent does not interfere with palladium catalysis.

Acylation and Sulfonylation

The amine reacts with acyl and sulfonyl chlorides:

| Reagent | Base | Product | Solubility |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-Acetyl derivative | Soluble in CH<sub>2</sub>Cl<sub>2</sub> |

| Tosyl chloride | Et<sub>3</sub>N | N-Tosyl derivative | Crystalline solid |

Utility : Acylated derivatives enhance metabolic stability in drug candidates .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQMURCRHXPFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.